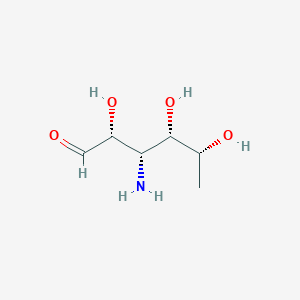
3-Amino-3,6-didesoxyglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3,6-didesoxyglucose, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biosynthesis of Nucleotide-Activated Sugars
3-Amino-3,6-didesoxyglucose is integral to the biosynthesis of nucleotide-activated sugars, particularly in the production of dTDP-3-acetamido-3,6-dideoxy-D-glucose. This sugar serves as a precursor in the biosynthesis of lipopolysaccharides (LPS) and O-antigens in bacteria. Research has demonstrated that various enzymes facilitate its formation from glucose-1-phosphate through a series of enzymatic reactions involving transferases, dehydratases, and isomerases .
Key Enzymatic Pathways
- Enzymes Involved : The biosynthetic pathway includes enzymes such as glucose-1-phosphate thymidylyltransferase (RmlA) and dTDP-d-glucose-4,6-dehydratase (RmlB), which are crucial for converting glucose derivatives into nucleotide sugars .
- Applications : Understanding these pathways can lead to advancements in synthetic biology and microbiology, particularly in developing bacterial strains that can produce these sugars efficiently.
Antibiotic Development
Derivatives of this compound are found in several antibiotics, including erythromycin and tylosin. These compounds contribute to the structural integrity and bioactivity of antibiotics by participating in glycosylation reactions that modify antibiotic structures .
Case Studies
- Erythromycin : The presence of this compound enhances the antibiotic's efficacy by modifying its pharmacological properties.
- Tylosin : Similar modifications occur with tylosin, where the sugar moiety plays a crucial role in its mechanism of action against bacterial infections.
Glycosylation Processes
Glycosylation is a critical biochemical process where sugars are attached to proteins or lipids, influencing their stability and function. This compound acts as a donor substrate for glycosyltransferases involved in these modifications.
Research Insights
- Glycosyltransferase Activity : Studies have shown that glycosyltransferases can utilize this compound to create complex glycan structures essential for cell signaling and immune responses .
Structural Characterization
The structural characterization of this compound has been achieved through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC). These methods allow researchers to elucidate the molecular structure and confirm the presence of functional groups essential for its activity .
Potential Therapeutic Applications
Emerging research suggests that compounds derived from this compound may have therapeutic potential beyond antibiotics. Their role in modulating immune responses and serving as potential drug candidates for various diseases is an area of active investigation.
Propiedades
Número CAS |
15435-23-1 |
|---|---|
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
Clave InChI |
DTSSDPFTHGBSDX-JGWLITMVSA-N |
SMILES |
CC(C(C(C(C=O)O)N)O)O |
SMILES isomérico |
C[C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O |
SMILES canónico |
CC(C(C(C(C=O)O)N)O)O |
Key on ui other cas no. |
15435-23-1 |
Sinónimos |
3-amino-3,6-dideoxyglucose 3-amino-3,6-didesoxyglucose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















